molecular formula C7H11Cl2FN2O B13509412 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride

Cat. No.: B13509412
M. Wt: 229.08 g/mol
InChI Key: JUGYTFFIGQWJKI-UHFFFAOYSA-N
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Description

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C7H9FN2O. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .

Scientific Research Applications

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-7-2-1-6(5-10-7)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H

InChI Key

JUGYTFFIGQWJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCN)F.Cl.Cl

Origin of Product

United States

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